
decanedioate;lead(2+)
概要
説明
decanedioate;lead(2+) is a chemical compound formed by the reaction of decanedioic acid and lead(2+) ions. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with the formula C10H18O4. Lead(2+) ions are derived from lead compounds. This compound is used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of decanedioic acid, lead(2+) salt (1:1) typically involves the reaction of decanedioic acid with a lead(2+) compound, such as lead(II) acetate or lead(II) nitrate. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the salt.
Industrial Production Methods
In industrial settings, the production of decanedioic acid, lead(2+) salt (1:1) involves large-scale reactions using high-purity decanedioic acid and lead(2+) compounds. The reaction mixture is stirred and heated to facilitate the formation of the salt, which is then filtered, washed, and dried to obtain the final product.
化学反応の分析
Types of Reactions
decanedioate;lead(2+) can undergo various chemical reactions, including:
Oxidation: The lead(2+) ions can be oxidized to lead(4+) ions under strong oxidizing conditions.
Reduction: The lead(2+) ions can be reduced to metallic lead under reducing conditions.
Substitution: The carboxylate groups of decanedioic acid can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Metal salts such as calcium chloride or magnesium sulfate.
Major Products Formed
Oxidation: Lead(IV) oxide and decanedioic acid derivatives.
Reduction: Metallic lead and decanedioic acid.
Substitution: Metal decanedioates and lead salts.
科学的研究の応用
decanedioate;lead(2+) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, particularly in the context of lead toxicity.
Medicine: Investigated for its potential use in medical applications, such as in the development of lead-based pharmaceuticals.
Industry: Employed in the production of polymers, coatings, and other materials due to its unique properties.
作用機序
The mechanism of action of decanedioic acid, lead(2+) salt (1:1) involves the interaction of lead(2+) ions with various molecular targets. Lead(2+) ions can bind to proteins, enzymes, and other biomolecules, disrupting their normal function. This can lead to various biochemical and physiological effects, including enzyme inhibition, oxidative stress, and cellular damage.
類似化合物との比較
Similar Compounds
Decanedioic acid, calcium salt (11): Similar in structure but contains calcium ions instead of lead(2+) ions.
Decanedioic acid, magnesium salt (11): Contains magnesium ions and has different chemical properties compared to the lead(2+) salt.
Decanedioic acid, zinc salt (11): Contains zinc ions and is used in different industrial applications.
Uniqueness
decanedioate;lead(2+) is unique due to the presence of lead(2+) ions, which impart specific chemical and physical properties to the compound. These properties make it suitable for specialized applications in various fields, including chemistry, biology, and industry.
特性
IUPAC Name |
decanedioate;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.Pb/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWKNPBWGUZSTH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885451 | |
| Record name | Decanedioic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29473-77-6 | |
| Record name | Decanedioic acid, lead(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029473776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


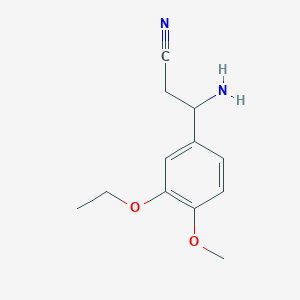
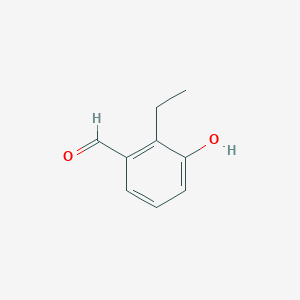


![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)

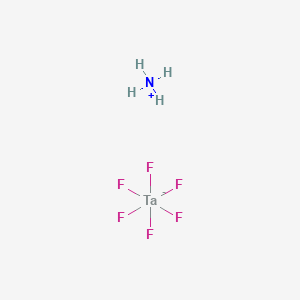
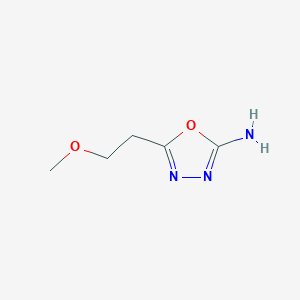
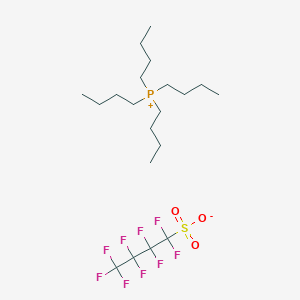

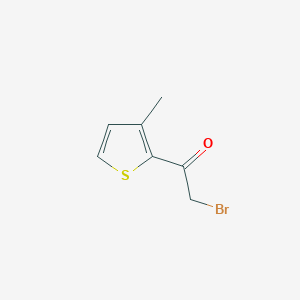

![2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1629753.png)

